![molecular formula C14H14O3 B023850 4-Benzyloxy-3-methoxyphenol CAS No. 40232-88-0](/img/structure/B23850.png)
4-Benzyloxy-3-methoxyphenol
Overview
Description
4-Benzyloxy-3-methoxyphenol is an aromatic phenyl acetic acid . It has a molecular formula of C14H14O3 and a molecular weight of 230.26 .
Synthesis Analysis
4-Benzyloxy-3-methoxyphenol has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . In another synthesis method, 4-(3-hydroxyphenoxy) benzoic acid was condensed with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) to synthesize N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-3-methoxyphenol consists of a benzene ring with a benzyloxy group at the 4th position and a methoxy group at the 3rd position .Chemical Reactions Analysis
In a study, catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters was reported, utilizing a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
4-Benzyloxy-3-methoxyphenol is an aromatic phenyl acetic acid . It has a molecular formula of C14H14O3 and a molecular weight of 230.26 .Scientific Research Applications
Synthesis of Bioactive Natural Products
Phenol derivatives like 4-Benzyloxy-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . They can be used to prepare complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
Production of Conducting Polymers
These phenol derivatives are also used in the synthesis of conducting polymers . The functional groups impart specific properties to these compounds, making them suitable for various applications .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Potential Biological Activities
In addition to their industrial applications, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Synthesis of Hetaryl-Azophenol Dyes
4-Benzyloxyphenol has been used in the preparation of series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
Synthesis of Bis(4-benzyloxyphenoxy)phenyl Phosphine Oxide
4-Benzyloxyphenol was used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide .
Safety and Hazards
Future Directions
The [1,2,4]triazolo[4,3-a]pyridine derivative 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine was prepared in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate . This indicates potential future directions for the synthesis and application of 4-Benzyloxy-3-methoxyphenol and its derivatives.
Mechanism of Action
Target of Action
4-Benzyloxy-3-methoxyphenol, also known as Monobenzone, primarily targets melanocytes . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Monobenzone exerts a depigmenting effect on the skin by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
It is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Result of Action
The primary result of the action of 4-Benzyloxy-3-methoxyphenol is the depigmentation of the skin . By increasing the excretion of melanin from melanocytes, it causes the skin to lose its color over time . This can be particularly noticeable in individuals with darker skin tones .
Action Environment
The efficacy and stability of 4-Benzyloxy-3-methoxyphenol can be influenced by various environmental factors. For instance, exposure to sunlight reduces the depigmenting effect of the drug . Therefore, individuals using this compound are often advised to limit their exposure to the sun .
properties
IUPAC Name |
3-methoxy-4-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAGTXPLZDYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340224 | |
Record name | 4-BENZYLOXY-3-METHOXYPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-methoxyphenol | |
CAS RN |
40232-88-0 | |
Record name | 4-BENZYLOXY-3-METHOXYPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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